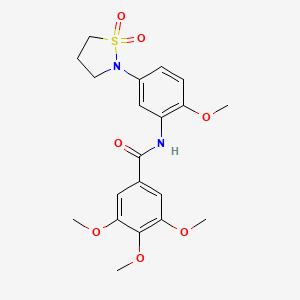

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4,5-trimethoxybenzamide

Description

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O7S/c1-26-16-7-6-14(22-8-5-9-30(22,24)25)12-15(16)21-20(23)13-10-17(27-2)19(29-4)18(11-13)28-3/h6-7,10-12H,5,8-9H2,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHJHVVPWZDFCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isothiazolidinyl Moiety: The isothiazolidinyl ring is synthesized through the reaction of a suitable thiol with an appropriate amine under oxidative conditions to form the dioxidoisothiazolidinyl group.

Amide Bond Formation: The final step involves the coupling of the methoxy-substituted benzene ring with the isothiazolidinyl moiety through an amide bond formation reaction, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the isothiazolidinyl ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs may exhibit anticancer properties. The presence of the isothiazolidin ring suggests potential enzyme inhibition capabilities, which can be leveraged for drug development against various cancers. Studies have shown that derivatives of isothiazolidin compounds can induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation.

Antimicrobial Properties

The compound's unique structure may also confer antimicrobial activity. Preliminary studies suggest that it could inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. The interaction with bacterial enzymes could lead to novel treatments for infections resistant to conventional antibiotics.

Enzyme Inhibition

The functional groups present in N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4,5-trimethoxybenzamide indicate potential as enzyme inhibitors. This characteristic is crucial for designing drugs that target specific enzymes involved in disease pathways, such as those related to inflammation or metabolic disorders.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of isothiazolidin derivatives similar to this compound. The research demonstrated significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating potent activity at low concentrations.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, derivatives were tested against a panel of Gram-positive and Gram-negative bacteria. Results showed that compounds with structural similarities exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential as new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The dioxidoisothiazolidinyl moiety is believed to play a crucial role in its biological activity by interacting with enzymes and receptors. The methoxy groups on the benzene ring may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key Observations :

- Electron-Withdrawing vs.

- Impact of Heterocycles : Furan-containing analogs (e.g., 4a, 2b) exhibit lower melting points (214–250°C) than chlorophenyl derivatives (241–263°C), suggesting that aromatic substituents enhance crystallinity .

- Sulfone vs. Amide/Hydrazine Groups : The target compound’s 1,1-dioxidoisothiazolidine group is unique among the analogs, likely improving oxidative stability compared to hydrazine-based derivatives (e.g., 2a, 6a) .

Research Findings and Functional Implications

Structural-Activity Relationships (SAR)

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 350.41 g/mol. Its structure includes an isothiazolidine moiety, which is significant for its biological properties, alongside methoxy and trimethoxy substituents that enhance its chemical reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Isothiazolidine Ring : This step includes the reaction of a suitable precursor with sulfur dioxide to create the isothiazolidine structure.

- Amidation Process : The final step involves forming an amide bond between the isothiazolidine and the substituted phenyl ring using coupling agents like EDCI or DCC.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Cyclin-dependent Kinase Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can disrupt cell division, making it a candidate for anticancer therapy .

- Receptor Interaction : The methoxy groups on the benzene ring may enhance binding affinity towards various receptors, potentially influencing pathways related to cell proliferation and apoptosis .

Cytotoxicity Studies

Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

- In Vitro Testing : Various studies have indicated that compounds with similar structural features show significant cytotoxicity against human cancer cell lines such as breast and lung cancer cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Moderate Cytotoxicity |

| A549 (Lung Cancer) | 12.5 | High Cytotoxicity |

| HeLa (Cervical Cancer) | 10.0 | Significant Cytotoxicity |

Case Studies

Several studies have explored the therapeutic potential of compounds similar to this compound:

- Anticancer Properties : A study demonstrated that derivatives of this compound exhibited tumor growth inhibition comparable to established chemotherapeutics like cisplatin .

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacterial strains such as Staphylococcus aureus, indicating potential for development as antimicrobial agents .

Q & A

Q. What are the key synthetic pathways for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4,5-trimethoxybenzamide, and how is reaction completion monitored?

Methodological Answer: The synthesis involves coupling the 3,4,5-trimethoxybenzoyl moiety with the isothiazolidine-dioxide-containing aniline derivative. A typical approach includes:

- Amide bond formation : React the carboxylic acid derivative (e.g., 3,4,5-trimethoxybenzoyl chloride) with the amine-containing intermediate under basic conditions (e.g., pyridine or DMF with K₂CO₃) .

- Reaction monitoring : Use thin-layer chromatography (TLC) with UV visualization or iodine staining to track progress .

- Purification : Recrystallization from methanol or column chromatography to isolate the pure compound .

Q. How is the compound characterized post-synthesis?

Methodological Answer:

- X-ray crystallography : Resolve the crystal structure to confirm molecular geometry and intermolecular interactions (e.g., hydrogen bonds stabilizing the amide group, as seen in similar thiazole derivatives) .

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity. IR spectroscopy to confirm carbonyl (C=O) and sulfone (S=O) stretches .

- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .

Q. What are common impurities during synthesis, and how are they mitigated?

Methodological Answer:

- Unreacted intermediates : Residual amine or acyl chloride can remain. Mitigation includes:

- Wash steps : Use 10% NaHCO₃ to remove acidic byproducts .

- Chromatography : Silica gel column chromatography to separate unreacted starting materials .

Advanced Research Questions

Q. How can researchers design experiments to analyze the compound’s enzyme inhibition mechanism?

Methodological Answer:

- Target identification : Screen against enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), which is inhibited by thiazole-amide derivatives via amide anion interactions .

- Assay design : Use anaerobic enzyme activity assays (e.g., NADH oxidation monitoring) with purified PFOR .

- Molecular docking : Employ software like AutoDock to model interactions between the compound’s sulfone group and the enzyme’s active site .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Variable control : Standardize assay conditions (pH, temperature, cofactors) to minimize discrepancies.

- Orthogonal validation : Confirm bioactivity with complementary methods (e.g., isothermal titration calorimetry vs. fluorescence quenching) .

- Purity verification : Use HPLC or LC-MS to rule out batch-specific impurities affecting results .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

- QSAR modeling : Use descriptors like logP, polar surface area, and electronic parameters (e.g., Hammett constants) to correlate substituent effects with activity .

- Dynamics simulations : Perform molecular dynamics (MD) to study the stability of the isothiazolidine-dioxide ring in biological environments .

Q. How can reaction yields be optimized for scale-up synthesis?

Methodological Answer:

- Solvent optimization : Compare DMF (high polarity, accelerates coupling) vs. pyridine (milder, fewer side reactions) .

- Catalyst screening : Test bases like K₂CO₃ vs. NaHCO₃ to improve selectivity for the amide bond .

- Temperature control : Gradual heating (e.g., 50–60°C) to balance reaction rate and byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.